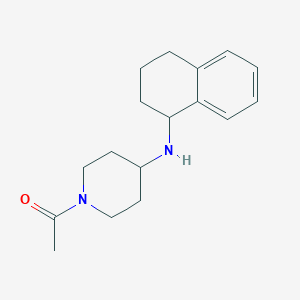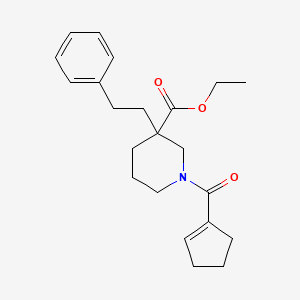
2-(4-morpholinyl)ethyl 3,5-dinitrobenzoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-morpholinyl)ethyl 3,5-dinitrobenzoate hydrochloride, also known as MK-801, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is a potent and selective blocker of the NMDA receptor, which is involved in synaptic plasticity, learning, and memory. MK-801 has been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological conditions, such as Alzheimer's disease, Parkinson's disease, epilepsy, and stroke.
Mécanisme D'action
2-(4-morpholinyl)ethyl 3,5-dinitrobenzoate hydrochloride acts as a non-competitive antagonist of the NMDA receptor by binding to a site within the ion channel pore. This binding prevents the influx of calcium ions into the cell, which is necessary for the activation of downstream signaling pathways. As a result, the normal function of the NMDA receptor is inhibited, leading to a reduction in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects
The blockade of NMDA receptors by this compound has been shown to have various biochemical and physiological effects. For example, it can lead to the disruption of calcium homeostasis, activation of oxidative stress, and induction of inflammation. These effects can result in neuronal damage, cell death, and cognitive impairment. However, the exact mechanisms underlying these effects are still not fully understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-morpholinyl)ethyl 3,5-dinitrobenzoate hydrochloride has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity for the NMDA receptor, which allows for precise manipulation of NMDA receptor function. Another advantage is its ability to induce neurotoxicity and cognitive impairment, which can be useful for modeling various neurological disorders. However, one of the limitations is its potential for off-target effects, which can complicate the interpretation of results. Another limitation is its potential for inducing non-physiological levels of NMDA receptor blockade, which may not accurately reflect the pathophysiology of neurological disorders.
Orientations Futures
There are several future directions for research on 2-(4-morpholinyl)ethyl 3,5-dinitrobenzoate hydrochloride and NMDA receptors. One direction is to investigate the role of NMDA receptors in the development and progression of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore the potential of NMDA receptor modulators as therapeutic agents for these disorders. Additionally, further research is needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of NMDA receptor blockade by this compound. Finally, the development of new and more selective NMDA receptor antagonists may provide valuable tools for investigating the role of NMDA receptors in health and disease.
Méthodes De Synthèse
The synthesis of 2-(4-morpholinyl)ethyl 3,5-dinitrobenzoate hydrochloride involves the reaction of 2-(4-morpholinyl)ethylamine with 3,5-dinitrobenzoic acid in the presence of thionyl chloride and dimethylformamide. The resulting product is then converted into its hydrochloride salt form by treatment with hydrochloric acid. The purity and identity of this compound can be confirmed by various analytical techniques, such as nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography.
Applications De Recherche Scientifique
2-(4-morpholinyl)ethyl 3,5-dinitrobenzoate hydrochloride has been extensively used in scientific research to investigate the role of NMDA receptors in various physiological and pathological conditions. For example, this compound has been shown to induce neurotoxicity and cognitive impairment in animal models of Alzheimer's disease and Parkinson's disease. It has also been used to study the mechanisms underlying epileptic seizures and stroke. In addition, this compound has been used to investigate the role of NMDA receptors in synaptic plasticity, learning, and memory.
Propriétés
IUPAC Name |
2-morpholin-4-ylethyl 3,5-dinitrobenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O7.ClH/c17-13(23-6-3-14-1-4-22-5-2-14)10-7-11(15(18)19)9-12(8-10)16(20)21;/h7-9H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVADAKPWXNPOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[1-methyl-2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6061723.png)
![(3,4-dimethoxyphenyl)(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)methanone](/img/structure/B6061728.png)
![[1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6061741.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-2-methoxy-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B6061747.png)
![2-[4-[(6-chloro-2H-chromen-3-yl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6061762.png)

![2,4-dimethyl-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-1,3-thiazole-5-carboxamide](/img/structure/B6061771.png)
![4-methyl-2-[(3-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B6061774.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-(3-thienylmethyl)ethanamine](/img/structure/B6061787.png)
![3-(4-tert-butylphenyl)-3-[(3,4-dichlorobenzoyl)amino]propanoic acid](/img/structure/B6061801.png)
![3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide](/img/structure/B6061816.png)
![N-(4-methylphenyl)-2-{4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-1-piperazinyl}acetamide](/img/structure/B6061834.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxy-N-[1-methyl-2-(3-pyridinyl)ethyl]benzamide](/img/structure/B6061837.png)
